molecular formula C34H36Cl2N4O4Sn B12438421 SN(IV)Mesoporphyrinixdichloride

SN(IV)Mesoporphyrinixdichloride

Cat. No.: B12438421
M. Wt: 754.3 g/mol
InChI Key: LLDZJTIZVZFNCM-UHFFFAOYSA-J
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Description

Overview of Metalloporphyrin Systems in Chemical and Biological Contexts

Porphyrins are a class of deeply colored, aromatic heterocyclic macrocycles. wikipedia.org Their structure consists of four modified pyrrole (B145914) subunits linked by methine bridges. wikipedia.org This large conjugated system is responsible for their strong absorption of light in the visible spectrum. wikipedia.orgresearchgate.net In their free base form, porphyrins can coordinate with a variety of metal ions within their central cavity to form metalloporphyrins. cd-bioparticles.net This ability to chelate metal ions is central to their diverse functions. nih.gov

These "pigments of life" are integral to numerous vital biological processes. nih.gov For instance, heme, an iron-containing porphyrin, is the active component in hemoglobin, responsible for oxygen transport in the blood. nih.gov In plants, chlorophyll, a magnesium-containing porphyrin derivative, is crucial for photosynthesis. wikipedia.org The versatility of metalloporphyrins extends beyond their natural roles. Their inherent stability and unique photophysical and electrochemical properties have led to their use in a wide range of applications, including the development of advanced materials and as catalysts in chemical reactions. nih.govillinois.edutaylorandfrancis.com

Historical Development and Significance of Tin-Porphyrin Complexes

The study of tin-porphyrin complexes has carved out a specific and important niche within metalloporphyrin chemistry. Tin(IV) porphyrins are noted for their stability, even in the presence of strong acids, and are typically synthesized by reacting a tin(II) halide, such as tin(II) chloride, with a free base porphyrin under aerobic conditions. qut.edu.au While the tin(II) oxidation state in porphyrin complexes is less common due to its tendency to oxidize to Sn(IV), its transient green color is often observed during the synthesis of Sn(IV) porphyrins. qut.edu.au

A key development in the field was the preparation of dihydroxo tin(IV) porphyrin complexes, Sn(P)(OH)₂, which serve as versatile starting materials for a wide array of other Sn(IV) porphyrin species. qut.edu.au The significance of tin-porphyrin complexes extends to their application in various research areas. They have been extensively studied for their potential in catalytic and photocatalytic applications, such as water splitting for hydrogen production. qut.edu.au One of the most well-known tin-porphyrin complexes is Tin Mesoporphyrin (SnMP), also known as stannsoporfin. wikipedia.org This synthetic metalloporphyrin has been a subject of interest for its ability to inhibit heme oxygenase, an enzyme involved in the breakdown of heme. wikipedia.org

Chemical Nomenclature and Structural Basis of Sn(IV) Mesoporphyrin IX Dichloride

Sn(IV) Mesoporphyrin IX dichloride is a synthetic metalloporphyrin. biosynth.com Its structure is derived from Mesoporphyrin IX, a naturally occurring porphyrin. biosynth.com The "Sn(IV)" in its name indicates that a tin atom in the +4 oxidation state is chelated within the porphyrin ring. The "dichloride" signifies that two chloride ions are present as axial ligands, bonded to the central tin atom. qut.edu.au The IUPAC name for this compound is 3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;tin(4+);dichloride. wikipedia.org

Structurally, the core of the molecule is the porphyrin macrocycle. In Mesoporphyrin IX, the vinyl groups found at positions C2 and C4 of protoporphyrin IX are reduced to ethyl groups. wikipedia.org The central tin atom is coordinated to the four nitrogen atoms of the pyrrole subunits. wikipedia.org The two chloride ligands are positioned axially, perpendicular to the plane of the porphyrin ring. This coordination geometry is typical for Sn(IV) porphyrins. qut.edu.au

Table 1: Chemical and Physical Properties of Sn(IV) Mesoporphyrin IX Dichloride

Property Value
Molecular Formula C₃₄H₃₆Cl₂N₄O₄Sn biosynth.combioscience.co.ukfrontierspecialtychemicals.comfrontierspecialtychemicals.com
Molecular Weight 754.29 g/mol biosynth.combioscience.co.ukfrontierspecialtychemicals.comfrontierspecialtychemicals.com
CAS Number 106344-20-1 biosynth.combioscience.co.ukfrontierspecialtychemicals.comfrontierspecialtychemicals.com

| Synonyms | Stannsoporfin, SnMP, Tin Mesoporphyrin IX (chloride) wikipedia.orgbioscience.co.ukfrontierspecialtychemicals.com |

Research Landscape and Emerging Academic Perspectives on Sn(IV) Mesoporphyrin IX Dichloride

The primary mode of action of Sn(IV) Mesoporphyrin IX dichloride that has been extensively studied is its role as a competitive inhibitor of heme oxygenase (HO). wikipedia.orgbiosynth.com Heme oxygenase is the enzyme responsible for the catabolism of heme into biliverdin, carbon monoxide, and free iron. wikipedia.orgbiosynth.com By inhibiting this enzyme, Sn(IV) Mesoporphyrin IX dichloride modulates heme metabolism. biosynth.com

Research has explored the implications of this inhibition in various contexts. For example, it has been investigated for its potential to reduce bilirubin (B190676) levels in conditions like neonatal jaundice. wikipedia.orgbiosynth.com Further research has delved into its effects on processes involving oxidative stress and inflammatory responses. biosynth.com Studies have also examined its impact on neuroendocrine function and heme-iron absorption in the intestine. frontierspecialtychemicals.comfrontierspecialtychemicals.com The compound has been a tool in neuroscience research to investigate the roles of heme oxygenase and nitric oxide synthase in processes like long-term potentiation in the hippocampus. frontierspecialtychemicals.comfrontierspecialtychemicals.com

Emerging perspectives continue to build on this foundation, exploring the broader consequences of heme oxygenase inhibition by Sn(IV) Mesoporphyrin IX dichloride in various physiological and pathological models.

Table 2: Mentioned Chemical Compounds

Compound Name
Sn(IV) Mesoporphyrin IX dichloride
Tin(II) chloride
Sn(P)(OH)₂
Tin Mesoporphyrin (SnMP)
Stannsoporfin
Heme
Chlorophyll
Mesoporphyrin IX
Protoporphyrin IX
Biliverdin
Carbon monoxide

Properties

Molecular Formula

C34H36Cl2N4O4Sn

Molecular Weight

754.3 g/mol

IUPAC Name

3-[5-(2-carboxyethyl)-22,22-dichloro-14,19-diethyl-4,10,15,20-tetramethyl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1,3(25),4,6,8,10,12,14,16(24),17,19-undecaen-9-yl]propanoic acid

InChI

InChI=1S/C34H38N4O4.2ClH.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);2*1H;/q;;;+4/p-4

InChI Key

LLDZJTIZVZFNCM-UHFFFAOYSA-J

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=C(C(=C5N4[Sn](N2C1=CC6=NC(=C5)C(=C6C)CC)(Cl)Cl)C)CCC(=O)O)C(=C3C)CCC(=O)O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Pathways for Sn(IV) Mesoporphyrin IX Dichloride

The synthesis of Sn(IV) Mesoporphyrin IX dichloride can be achieved through several established methods, primarily involving the insertion of tin into a pre-existing porphyrin ring or by starting from a more readily available metalloporphyrin like hemin (B1673052).

Tin Insertion into Mesoporphyrin IX Precursors

A primary method for synthesizing Sn(IV) Mesoporphyrin IX dichloride involves the direct insertion of tin into the mesoporphyrin IX ring. google.com In this process, a mesoporphyrin IX precursor, such as Mesoporphyrin IX dihydrochloride (B599025), is treated with a tin(II) salt in an organic solvent. google.comosti.gov A common solvent for this reaction is acetic acid. The reaction is conducted under oxidizing conditions to facilitate the formation of the more stable Sn(IV) oxidation state. google.com

The general procedure involves suspending Mesoporphyrin IX dihydrochloride and a tin(II) salt, like tin(II) chloride, in acetic acid. google.com The mixture is then heated to reflux under an inert atmosphere, such as nitrogen or argon, with vigorous agitation to ensure a complete reaction. google.com The final product is the Sn(IV) Mesoporphyrin IX dichloride. google.com

Synthesis from Hemin via Hydrogenation and Metallation

An alternative and widely used pathway begins with hemin (protoporphyrin IX iron (III) chloride). google.comgoogle.com This multi-step process leverages the structural similarity between hemin and the target molecule. The synthesis can proceed without the isolation of intermediates or through a stepwise approach. google.com

One established route involves a hydrogen-free hydrogenation of hemin to form a Mesoporphyrin IX intermediate. google.com This initial step reduces the two vinyl groups of the protoporphyrin IX ring to the ethyl groups characteristic of mesoporphyrin. wikipedia.org Following the creation of the Mesoporphyrin IX intermediate, a metal insertion step is performed to replace the iron atom with tin. google.com A final hydrogenation step may then be employed to yield the desired Sn(IV) Mesoporphyrin IX dichloride. google.com

Optimization of Reaction Conditions and Reagent Selection

The efficiency and yield of the tin insertion reaction are highly dependent on the choice of reagents and reaction conditions. A variety of tin salts can be utilized for the metallation step. google.com The selection of the tin source can influence reaction kinetics and product purity.

Tin Reagent
Tin(IV) oxide
Tin(II) chloride
Tin sulfate
Tin bromide
Tin oxalate
Tin pyrophosphate hydrate
Tin 2-ethylhexanoate
Tin methanesulfonic acid
Tin trifluoromethanesulfonate
Tin(II) acetate

Data sourced from references google.comosti.gov.

The reaction is typically performed at elevated temperatures, often at the reflux point of the chosen solvent, such as acetic acid. google.com To prevent unwanted side reactions and maintain the desired oxidation state of the tin, the reaction is carried out under an inert atmosphere. google.com

Isolation and Purification Techniques

Following synthesis, the crude Sn(IV) Mesoporphyrin IX dichloride must be purified to remove unreacted starting materials and byproducts. A multi-step purification process is commonly employed to achieve high purity (e.g., ≥98%). google.comchemscene.comgoogle.com

A typical purification sequence is as follows:

Base Dissolution : The crude product is dissolved in a dilute aqueous inorganic base, such as 2% ammonium (B1175870) hydroxide (B78521), ensuring the pH is alkaline (e.g., ≥9.0). google.comgoogle.com

Charcoal Treatment : The basic solution is then treated with activated charcoal to adsorb impurities. google.comgoogle.com

Acid Reprecipitation : The product is re-precipitated by adding the charcoal-treated solution to an acidic solution, which can be acetic acid, hydrochloric acid, or a mixture of the two. google.comgoogle.com

Repetition : These steps of dissolution, charcoal treatment, and re-precipitation may be repeated multiple times to enhance the purity of the compound. google.comgoogle.com

Acid Trituration : The precipitated solid is then often warmed in an acidic solution (e.g., 1N HCl) to further remove any remaining acid-soluble impurities. google.comgoogle.com

Final Washing and Drying : The purified solid is filtered, rinsed with distilled water, and dried under a stream of nitrogen to yield the final product. google.com

In some protocols, chromatography is used as a final step to isolate the product. google.com

Preparation of Sn(IV) Mesoporphyrin IX Derivatives

The chemical versatility of Sn(IV) Mesoporphyrin IX dichloride allows for the preparation of various derivatives, primarily through modification of the axial ligands.

Strategies for Axial Ligand Functionalization

The two chloride atoms bound axially to the central tin atom can be substituted with other functional groups. This functionalization allows for the fine-tuning of the molecule's physicochemical properties. Research on related tin(IV) porphyrins demonstrates that the axial chloride ligands can be replaced by other groups, such as hydroxides (-OH) or organic moieties like nitrophenolates (-O-NO₂Ph). rsc.org

This substitution is typically achieved by reacting the parent dichloride compound with a suitable nucleophile. For example, hydrolysis can replace the chloride ligands with hydroxide groups. rsc.org Similarly, reaction with the salt of an alcohol or phenol (B47542) can lead to the formation of new ether or ester linkages at the axial positions. rsc.org These modifications can significantly alter the molecule's solubility, electronic properties, and photophysical behavior. rsc.org

Synthesis with Varied Anionic Axial Ligands (e.g., Oxyanions, Carbanions, Carboxylates, Aryloxides)

The derivatization of SN(IV)Mesoporphyrinixdichloride through the substitution of its axial chloride ligands with other anionic species is a key strategy to modulate its physicochemical properties. The oxophilic nature of the tin(IV) center makes it particularly amenable to coordination with oxygen-based ligands, although other anionic ligands can also be introduced. These modifications can influence the molecule's solubility, electronic structure, and potential for further functionalization.

Oxyanions (Hydroxides)

The synthesis of dihydroxo tin(IV) porphyrins is a common and straightforward transformation, typically proceeding via hydrolysis of the dichloro precursor. This reaction is often performed using a base in an aqueous or mixed solvent system. For instance, the general methodology for converting a dichloro tin(IV) tetraarylporphyrin to its dihydroxo counterpart involves treatment with a base like aqueous ammonia. rsc.org A similar strategy is applicable to this compound.

Research on related tin(IV) porphyrins, such as those derived from tetrakis(4-carboxymethylphenyl)porphyrin (T(4-CMP)P) and tetrakis(4-carboxyphenyl)porphyrin (T(4-CP)P), demonstrates the synthesis of their dihydroxo analogues, SnIV(OH)₂T(4-CMP)P and SnIV(OH)₂T(4-CP)P. rsc.org These syntheses serve as a procedural model for the corresponding reaction with this compound. The formation of the dihydroxo species is readily confirmed by spectroscopic methods.

Carbanions

The introduction of axial carbanionic ligands, such as alkyl or aryl groups, to a tin(IV) porphyrin core creates stable organometallic derivatives with direct tin-carbon bonds. These syntheses are typically accomplished using potent organometallic nucleophiles like Grignard reagents or organolithium compounds. While specific literature detailing the reaction of this compound with carbanionic reagents is limited, studies on analogous tin(IV) tetraarylporphyrins provide significant insights into this methodology. mdpi.com

The general approach involves the reaction of the dichloro tin(IV) porphyrin with an excess of the organometallic reagent in an anhydrous, aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction of SnCl₄ with Grignard reagents (RMgX) is a well-established method for forming tetraorganotin compounds, and this reactivity can be extended to the axial functionalization of tin(IV) porphyrins. mdpi.com

For example, the synthesis of novel butyltin porphyrin complexes has been reported, and their structures were confirmed by various spectroscopic techniques. mdpi.com In the ¹H-NMR spectra of these compounds, the protons of the axial butyl groups, particularly the α-methylene protons (Sn-CH₂), exhibit characteristic upfield shifts due to the strong shielding effect of the porphyrin macrocycle's ring current. mdpi.com This shielding effect is a hallmark of axial ligation. The integration of the proton signals confirms a stoichiometry of two butyl groups per tin porphyrin unit. mdpi.com

Carboxylates

The high affinity of the Sn(IV) center for oxygen-based ligands facilitates the formation of stable six-coordinate complexes with two trans-axial carboxylate ligands. mdpi.com These derivatives can be synthesized by reacting a dihydroxo tin(IV) porphyrin with a carboxylic acid. This reaction typically proceeds via a condensation mechanism, where water is eliminated.

A relevant example is the anchoring of a tin(IV) porphyrin onto a titanium dioxide nanoparticle surface using adipic acid as a bridging ligand. mdpi.com In this process, the dihydroxo-Sn(IV)porphyrin complex undergoes a dehydrating condensation with a carboxylic acid group of adipic acid, forming a covalent Sn-O₂C bond. mdpi.com This demonstrates the feasibility of forming stable axial carboxylate linkages. The reaction is generally carried out by stirring the dihydroxo tin(IV) porphyrin and the carboxylic acid in a suitable solvent like dichloromethane (B109758) at room temperature. mdpi.com

Aryloxides

The synthesis of tin(IV) porphyrins with axial aryloxide ligands is achieved by reacting a dihydroxo or dichloro tin(IV) porphyrin with the corresponding phenol. The Sn(IV) ion readily binds phenolate (B1203915) ligands in a trans-axial fashion. nih.gov This derivatization has been demonstrated with various substituted phenols, such as 4-nitrophenol (B140041) and 3-hydroxypyridine (B118123). rsc.orgnih.gov

For instance, the synthesis of SnIV(O-NO₂Ph)₂T(4-CMP)P was accomplished by reacting the precursor porphyrin with 4-nitrophenol. rsc.org Similarly, Sn(IV) tetraarylporphyrins with 3-pyridyloxy axial ligands have been prepared by refluxing the corresponding dihydroxy tin(IV) porphyrin with an excess of 3-hydroxypyridine in chloroform. nih.gov The completion of the reaction can be monitored by UV-visible absorption spectroscopy, observing the characteristic red shift of the Soret band. nih.gov

Coordination Chemistry and Structural Elucidation

Geometry and Coordination Environment of the Sn(IV) Center

The tin(IV) ion, when integrated into the porphyrin ring, establishes a distinct and stable coordination geometry that is a hallmark of this class of compounds.

The Sn(IV) center in mesoporphyrin IX dichloride is characterized by a hexacoordinate, pseudo-octahedral geometry. researchgate.netnanobioletters.com The porphyrin macrocycle's four nitrogen atoms occupy the equatorial positions, forming a stable plane around the central metal ion. nanobioletters.commdpi.com The remaining two coordination sites are axial, occupied by the two chloride ligands. nanobioletters.com X-ray crystallographic analyses of analogous Sn(IV) porphyrin complexes consistently show that these axial ligands are arranged in a trans orientation, positioned on opposite sides of the porphyrin plane. researchgate.netnanobioletters.commdpi.comnih.gov This arrangement is the most stable configuration, minimizing steric and electronic repulsion between the axial ligands. The average Sn–N bond distance in similar structures is approximately 2.091 Å. mdpi.comrsc.orgpostech.ac.kr

ParameterDescriptionTypical Value
Coordination NumberTotal number of atoms bonded to the central Sn(IV) ion.6
GeometryThe spatial arrangement of ligands around the Sn(IV) center.Octahedral nanobioletters.commdpi.com
Equatorial LigandsFour nitrogen atoms from the porphyrin ring.N/A
Axial LigandsTwo chloride anions.N/A
Ligand ArrangementThe orientation of the two axial chloride ligands.Trans researchgate.netnanobioletters.comnih.gov
Sn-N Bond DistanceThe average distance between the tin center and the equatorial nitrogen atoms.~2.091 Å mdpi.comrsc.orgpostech.ac.kr

This interactive table summarizes the key geometric features of the Sn(IV) center in porphyrin complexes.

A defining characteristic of the Sn(IV) center is its strong oxophilicity, meaning it has a high affinity for oxygen-containing ligands (oxyanions). researchgate.netmdpi.commdpi.com This property makes Sn(IV) porphyrins, including the dichloride precursor, excellent scaffolds for binding with ligands such as carboxylates, alkoxides, and aryloxides. researchgate.netnih.govmdpi.comacs.org The starting dichloride complex can readily undergo substitution reactions where the chloride ligands are replaced by these oxygen donor ligands. This high affinity is the driving force for the formation of stable, six-coordinate complexes with two trans-axial oxyanion ligands. mdpi.comacs.orgmdpi.com This reactivity is fundamental to their use as building blocks in larger, more complex molecular structures. researchgate.net

Ligand Exchange Mechanisms and Kinetics

Ligand substitution reactions at the axial positions of Sn(IV) porphyrin complexes are crucial for their functionalization. While detailed kinetic studies on SN(IV) Mesoporphyrin IX dichloride specifically are not extensively documented, general principles for metalloporphyrins apply. The exchange of axial ligands can proceed through various mechanisms, including associative, dissociative, or interchange pathways. libretexts.org For Sn(IV) porphyrins, the interaction with oxygen-based ligands, such as the Sn(IV)-O bond formed with carboxylates, has been observed to be in slow exchange on the NMR timescale, indicating a relatively stable and less labile bond compared to other metalloporphyrin systems. nih.gov This suggests a higher activation energy for the ligand dissociation process. The specific mechanism and rate are influenced by factors such as the nature of the entering and leaving groups, the solvent, and the electronic properties of the porphyrin ring. nih.gov

Stability and Reactivity Profiles of Sn(IV) Porphyrin Complexes in Diverse Chemical Environments

Sn(IV) porphyrin complexes are known for their exceptional stability. nanobioletters.com They are robust even in the presence of strong acids, a characteristic that distinguishes them from many other metalloporphyrin complexes. researchgate.net Their primary reactivity centers on the axial ligands. The Sn-Cl bonds in SN(IV) Mesoporphyrin IX dichloride are susceptible to substitution by stronger nucleophiles, particularly the oxygen-based ligands favored by the oxophilic tin center. researchgate.netmdpi.com This reactivity allows for the facile synthesis of a wide range of derivatives with tailored axial functionalities. researchgate.netnanobioletters.com The stability of the porphyrin macrocycle itself, combined with the reactivity of the axial sites, makes these compounds versatile platforms in various chemical applications. nih.gov

Supramolecular Architecture and Self-Assembly

The well-defined geometry and predictable reactivity of Sn(IV) porphyrins make them ideal components for the construction of large, ordered supramolecular structures. nih.govmdpi.com

The ability of the Sn(IV) core to stably bind two trans-axial ligands is exploited in the design of multiporphyrin arrays. researchgate.net By using bifunctional ligands (e.g., dicarboxylic acids) or by linking Sn(IV) porphyrins to other metal-porphyrin complexes through coordination bonds, chemists can construct elaborate and functional architectures. mdpi.comnih.gov These arrays can take the form of linear oligomers, triads, or more complex two- and three-dimensional structures. mdpi.comacs.orgnih.gov The Sn(IV) porphyrin acts as a rigid, reliable scaffold, and the axial coordination dictates the spatial arrangement of the connected porphyrin units. mdpi.comnih.gov This strategy has been used to create supramolecular squares and other discrete nanoaggregates with specific photophysical or catalytic properties. mdpi.comacs.orgrsc.org

Supramolecular StructureDescriptionDriving Force
Porphyrin Triads A central Sn(IV) porphyrin axially linked to two other porphyrin units.Sn(IV)-O bond formation with phenoxy-functionalized porphyrins. acs.orgmdpi.com
Supramolecular Squares Four Sn(IV) porphyrin units linked at the corners by metal-ligand coordination.Coordination of peripheral pyridyl groups on the porphyrin to a secondary metal ion (e.g., Pd(II), Re(I)). mdpi.comrsc.org
Coordination Polymers Extended one-, two-, or three-dimensional networks.Linkage of Sn(IV) porphyrins through bifunctional axial ligands or peripheral coordination. mdpi.comnih.gov

This interactive table outlines various multiporphyrin arrays constructed using Sn(IV) porphyrin building blocks.

Self-Assembled Metalloporphyrin Nanostructures

The octahedral geometry of Sn(IV)-porphyrin complexes serves as an effective framework for the creation of self-assembled metalloporphyrin arrays. mdpi.com The interactions between axial ligands and peripheral functional groups in these complexes can lead to the formation of intricate supramolecular structures. mdpi.com Porphyrin-based nanostructures, such as nanotubes, nanofibers, nanosheets, and nanorods, have been constructed using Sn(IV)-porphyrins as building blocks. mdpi.commdpi.com The self-assembly process is driven by a variety of intermolecular noncovalent interactions, including hydrogen bonding, π-π stacking, electrostatic interactions, and van der Waals forces. mdpi.com

In one instance, a series of porphyrin triads, each consisting of a Sn(IV) porphyrin and two free-base or Zn(II) porphyrins, were synthesized and observed to self-assemble into distinct nanostructures depending on the substituents on the porphyrin components. nih.gov Specifically, the cooperative coordination of 3-pyridyl groups in the Sn(IV) porphyrin with axial Zn(II) porphyrins resulted in the formation of uniform nanofibers with an average width of 10–22 nm. nih.gov In contrast, triads lacking this coordinating interaction formed irregularly shaped aggregates. nih.gov

The formation of nanoaggregates can be identified by changes in spectroscopic properties. For example, the UV-vis spectra of self-assembled triads in chloroform show red-shifts and significant broadening of the absorption bands, which is indicative of nanoaggregate production. mdpi.com The morphology of these self-assembled structures can be analyzed using techniques such as field-emission scanning electron microscopy (FE-SEM). mdpi.com

Ionic Hydrogen Bonding in Supramolecular Assembly

Ionic hydrogen bonding plays a crucial role in directing the supramolecular assembly of certain Sn(IV)-porphyrin complexes. mdpi.com X-ray crystallographic analyses have revealed that intermolecular hydrogen bonding is a primary driving force for the self-assembly of these ionic tin(IV) porphyrin complexes. researchgate.netmdpi.com

For instance, in a zwitterionic Sn(IV)-porphyrin complex, ionic hydrogen bonds form between the oxygen atoms of axial sulfato ligands and the peripheral pyridinium groups of adjacent porphyrin cations. mdpi.com This interaction leads to the formation of a one-dimensional channel structure that can be filled with counter-anions and water molecules. mdpi.com Similarly, in another complex, intermolecular hydrogen bonds between peripheral pyridinium groups and axially coordinated dihydrogen phosphate ligands are the main drivers for the supramolecular assembly, resulting in a network architecture with porous channels. mdpi.com

Detailed structural analysis provides insight into the geometry of these interactions. In a complex involving sulfato ligands, the distances for the O···H–N hydrogen bond were estimated to be 1.820 Å (O···H) and 2.698 Å (O···N), with an angle of 175.05°. mdpi.com For a complex with dihydrogen phosphate ligands, the corresponding hydrogen-bonded lengths were found to be 1.740 Å (H····O) and 2.619 Å (N····O), with a dihedral angle of 174.41°. mdpi.com These specific and directional interactions underscore the importance of ionic hydrogen bonding in creating ordered, self-assembled structures. mdpi.commdpi.com

Interactive Data Table: Hydrogen Bond Parameters in Sn(IV)-Porphyrin Assemblies

Interacting GroupsBond TypeO···H Distance (Å)O···N Distance (Å)Angle (°)Reference
Axial Sulfato Ligand & Peripheral Pyridinium GroupO···H–N1.8202.698175.05 mdpi.com
Axial Dihydrogen Phosphate Ligand & Pyridinium GroupN–H····O1.7402.619174.41 mdpi.com

Spectroscopic and Photophysical Investigations

Electronic Absorption and Emission Characteristics

The electronic behavior of SN(IV)Mesoporphyrin IX dichloride is dominated by the extensive π-conjugated system of the porphyrin macrocycle.

The ultraviolet-visible (UV-Vis) absorption spectrum of tin(IV) porphyrins is characteristic of metalloporphyrins, displaying two main features: an intense Soret band (or B band) in the near-UV region and weaker Q-bands in the visible region. These transitions originate from π-π* electronic excitations within the porphyrin ring.

The Soret band is a hallmark of porphyrin systems, arising from a strong electronic transition to the second excited singlet state (S₂). For related bis(chlorido)tin(IV) meso-substituted porphyrins, this band typically appears around 429-430 nm. elsevierpure.com For instance, the closely analogous compound (trans-dihydroxo)(5,10,15,20-tetraphenylporphyrinato)tin(IV) exhibits a sharp Soret band with a maximum absorption at 429 nm. mdpi.com The incorporation of the Sn(IV) ion causes a bathochromic (red) shift in the Soret band compared to the free-base mesoporphyrin IX ligand. elsevierpure.com

The Q-bands, which correspond to the transition to the first excited singlet state (S₁), are less intense due to symmetry considerations. For tin(IV) porphyrins, these typically appear as two distinct bands in the 500-610 nm range. The related (trans-dihydroxo)(5,10,15,20-tetraphenylporphyrinato)tin(IV) shows two Q-bands at 569 nm and 607 nm. mdpi.com The number and position of these bands provide information about the symmetry and electronic structure of the macrocycle.

Table 1: Typical UV-Vis Absorption Data for a Related Sn(IV) Porphyrin Complex

Spectral Band Wavelength (λmax)
Soret Band 429 nm
Q-Band (I) 569 nm
Q-Band (II) 607 nm

Data for (trans-dihydroxo)(5,10,15,20-tetraphenylporphyrinato)tin(IV) as a representative example. mdpi.com

Upon absorption of light, SN(IV)Mesoporphyrin IX dichloride can dissipate the absorbed energy through radiative pathways, namely fluorescence and phosphorescence.

Fluorescence is the emission of a photon from the relaxation of the first excited singlet state (S₁) to the ground state (S₀). Metalloporphyrins containing heavy atoms like tin are known to exhibit fluorescence, though the efficiency can be reduced by enhanced intersystem crossing. The fluorescence emission spectrum is typically a mirror image of the lowest energy Q-band absorption. Protoporphyrin IX, a structurally similar porphyrin, shows a characteristic fluorescence emission peak at 630 nm when excited at 415 nm. Due to the heavy tin atom, the fluorescence lifetime of Sn(IV) porphyrins is generally in the nanosecond or picosecond range.

Phosphorescence, which is emission from the lowest triplet excited state (T₁) to the singlet ground state (S₀), is also a potential de-excitation pathway. The presence of the heavy tin atom enhances the rate of intersystem crossing from the S₁ state to the T₁ state, a process known as the "heavy-atom effect." This can lead to significant triplet state population and observable phosphorescence. The triplet state lifetime for a related Sn(IV) porphyrin has been measured to be in the microsecond range (e.g., 32.6 µs), which is indicative of a relatively stable triplet state.

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. For Sn(IV) porphyrin complexes, the heavy-atom effect often leads to lower fluorescence quantum yields compared to lighter metal porphyrins because the rapid intersystem crossing to the triplet state outcompetes fluorescence decay. For example, a related Sn(IV) octaethylporphyrin complex, [Sn(IV)(OEP)Cl₂], was found to have a fluorescence quantum yield of 0.010.

The primary deactivation pathways for the excited singlet state (S₁) of SN(IV)Mesoporphyrin IX dichloride include fluorescence and intersystem crossing (ISC) to the triplet manifold (T₁). The lifetime of the singlet excited state (τS) is correspondingly short. For [Sn(IV)(OEP)Cl₂], the singlet lifetime was determined to be 438 picoseconds. The triplet state, once populated, can decay back to the ground state via phosphorescence or non-radiative processes. The triplet state lifetime (τT) is significantly longer, on the order of microseconds.

Table 2: Photophysical Data for an Analogous Sn(IV) Porphyrin Complex

Parameter Value
Fluorescence Quantum Yield (ΦF) 0.010
Singlet State Lifetime (τS) 438 ps
Triplet State Lifetime (τT) 32.6 µs

Data for [Sn(IV)(OEP)Cl₂] as a representative example.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of SN(IV)Mesoporphyrin IX dichloride in solution, providing detailed information about the ligand environment and the central metal atom.

The ¹H NMR spectrum of SN(IV)Mesoporphyrin IX dichloride is characterized by a wide dispersion of chemical shifts, a direct consequence of the large aromatic ring current of the porphyrin macrocycle. This ring current strongly deshields the protons on the periphery of the molecule while shielding protons located above or below the ring plane.

Meso Protons (-CH=): The four protons at the meso positions are the most deshielded and typically appear far downfield, often in the range of 9-11 ppm.

Ethyl and Methyl Protons (-CH₂CH₃, -CH₃): The protons of the ethyl and methyl substituents on the pyrrole (B145914) rings resonate in the range of 1-4 ppm. The methylene protons (-CH₂) of the ethyl groups are adjacent to the macrocycle and appear further downfield than the terminal methyl (-CH₃) protons.

Propionic Acid Protons (-CH₂CH₂COOH): The methylene protons of the propionic acid side chains also experience the ring current effect and are found in the 2-5 ppm region.

The specific chemical shifts are sensitive to the solvent and the nature of the axial ligands attached to the tin center.

Table 3: Expected ¹H NMR Chemical Shift Ranges for SN(IV)Mesoporphyrin IX Dichloride

Proton Type Expected Chemical Shift (δ, ppm)
Meso-H 9.0 - 11.0
-CH₂- (Propionic) 3.0 - 5.0
-CH₃ (Pyrrole) 3.0 - 4.0
-CH₂- (Ethyl) 3.5 - 4.5
-COOH (Propionic) > 9.5 (often broad)

¹¹⁹Sn NMR spectroscopy is a direct probe of the electronic environment of the tin nucleus. Tin has three NMR-active isotopes with spin ½ (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly used due to its higher natural abundance and sensitivity. huji.ac.il

The ¹¹⁹Sn chemical shift is highly sensitive to the oxidation state, coordination number, and the nature of the ligands bound to the tin atom, covering a vast range of over 5000 ppm. northwestern.edu For SN(IV)Mesoporphyrin IX dichloride, the tin atom is in the +4 oxidation state and is hexacoordinate, being bound to the four nitrogen atoms of the porphyrin and two axial chloride ligands. The ¹¹⁹Sn chemical shift for such a hexacoordinate Sn(IV) environment is expected to fall within a characteristic range that is distinct from other tin species, such as tetracoordinate Sn(IV) or Sn(II) compounds. researchgate.net This measurement is crucial for confirming the integrity of the metalloporphyrin complex in solution and verifying the coordination sphere around the central metal ion. The chemical shifts are typically referenced to an external standard, such as tetramethyltin (SnMe₄). northwestern.edu

Structural Information from Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of diamagnetic porphyrin complexes in solution. For Sn(IV)-porphyrin complexes, which are diamagnetic, ¹H NMR spectroscopy provides characteristic signals that are influenced by the aromatic ring current of the porphyrin macrocycle.

The protons on the periphery of the porphyrin ring, such as the meso-protons, are expected to be significantly deshielded and resonate downfield, typically in the range of 8-10 ppm. Conversely, the protons of the alkyl substituents on the pyrrole rings would appear at chemical shifts influenced by their proximity to the macrocyclic core. In related Sn(IV)-porphyrin complexes, the axial ligands also influence the chemical shifts of the porphyrin protons. For SN(IV)Mesoporphyrin IX dichloride, the presence of the two axial chloride ligands would affect the electron density of the tin center and, consequently, the chemical shifts of the porphyrin ligand protons.

Expected ¹H NMR Chemical Shifts for SN(IV)Mesoporphyrin IX dichloride Analogs:

Meso-protons (methine bridges): Highly deshielded due to the porphyrin ring current, appearing as sharp singlets.

Pyrrole-protons: Their chemical shifts are sensitive to the nature of the central metal and axial ligands.

Alkyl substituent protons: The chemical shifts of the methyl and ethyl groups would provide information about their electronic environment.

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is employed to identify the functional groups and vibrational modes within a molecule. The FT-IR spectrum of a metalloporphyrin is characterized by a series of distinct absorption bands corresponding to the vibrations of the porphyrin macrocycle and its substituents.

For SN(IV)Mesoporphyrin IX dichloride, the FT-IR spectrum would be expected to show characteristic bands for the C-H, C=C, and C=N stretching and bending vibrations of the porphyrin ring. The coordination of the tin(IV) ion to the four nitrogen atoms of the porphyrin core would lead to the disappearance of the N-H stretching vibration that is present in the free-base porphyrin. Furthermore, vibrations involving the Sn-N bonds and the Sn-Cl bonds would be expected in the low-frequency region of the spectrum. Analysis of related metalloporphyrins indicates that the vibrational frequencies are sensitive to the central metal ion and the axial ligands. researchgate.net

Typical FT-IR Bands for Metalloporphyrins:

Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H Stretching 2800-3100
C=C Stretching (aromatic) 1500-1600
C=N Stretching 1450-1550
Pyrrole Breathing 950-1050
Sn-N Vibration 400-500

Specific FT-IR spectral data for SN(IV)Mesoporphyrin IX dichloride is not provided in the search results. The table represents typical ranges for metalloporphyrins.

Mass Spectrometry (ESI-MS) for Molecular Confirmation and Purity Assessment

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound and to assess its purity. For SN(IV)Mesoporphyrin IX dichloride, ESI-MS would be expected to show a prominent peak corresponding to the molecular ion.

The isotopic pattern of the molecular ion peak would be characteristic of the presence of tin and chlorine, which have multiple naturally occurring isotopes. This isotopic signature provides a high degree of confidence in the elemental composition of the ion. Fragmentation of the molecular ion under tandem mass spectrometry (MS/MS) conditions could provide further structural information, such as the loss of the axial chloride ligands. The high resolution of ESI-MS allows for the determination of the exact mass, which can be used to confirm the molecular formula of the compound. nih.gov

Expected ESI-MS Data for SN(IV)Mesoporphyrin IX dichloride:

Molecular Formula: C₃₄H₃₆Cl₂N₄O₄Sn acs.orgmdpi.com

Molecular Weight: 754.29 g/mol acs.orgmdpi.com

Expected Molecular Ion Peak: [M]+ or related adducts, exhibiting the characteristic isotopic pattern of Sn and Cl.

While the molecular formula and weight are known, specific ESI-MS spectra for SN(IV)Mesoporphyrin IX dichloride were not found in the provided search results.

X-ray Diffraction Studies

X-ray diffraction techniques are indispensable for determining the crystalline structure of solid materials. Both powder and single-crystal X-ray diffraction can provide valuable information about the atomic arrangement in SN(IV)Mesoporphyrin IX dichloride.

Powder X-ray diffraction (PXRD) is used to analyze the crystalline phases present in a solid sample. The PXRD pattern is a fingerprint of the crystalline material, with the peak positions related to the unit cell dimensions and the peak intensities related to the atomic arrangement within the unit cell. For a pure, crystalline sample of SN(IV)Mesoporphyrin IX dichloride, the PXRD pattern would consist of a series of sharp peaks. The pattern can be used to confirm the crystalline nature of the material, identify the crystal system, and assess the phase purity. While specific PXRD data for SN(IV)Mesoporphyrin IX dichloride is not available, studies on related metalloporphyrin complexes demonstrate the utility of this technique in characterizing their solid-state structure. researchgate.net

Although a single-crystal X-ray structure of SN(IV)Mesoporphyrin IX dichloride is not available in the provided results, the structures of several related Sn(IV)-porphyrin complexes have been determined. These studies consistently show that the tin(IV) ion is hexacoordinated, residing in the center of the porphyrin plane and bonded to the four pyrrolic nitrogen atoms. worldscientific.commdpi.com Two axial ligands are coordinated to the tin ion, typically in a trans configuration, completing an octahedral geometry. worldscientific.commdpi.com

Mechanistic Studies of Biological Interactions Non Clinical/in Vitro/preclinical Focus

Heme Oxygenase Inhibition Mechanisms

The primary mode of action for SN(IV) Mesoporphyrin IX dichloride is the inhibition of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism. biosynth.com This inhibition disrupts the breakdown of heme into biliverdin, iron, and carbon monoxide, thereby modulating heme metabolism. biosynth.com

Competitive Inhibition of Heme Oxygenase-1 (HO-1) and Heme Oxygenase-2 (HO-2) Enzymatic Activity

SN(IV) Mesoporphyrin IX dichloride acts as a potent competitive inhibitor of both major isoforms of heme oxygenase: the inducible HO-1 and the constitutively expressed HO-2. nih.govnih.gov Its structural similarity to the natural substrate, heme, allows it to bind to the active site of the HO enzymes, thereby blocking the catalytic degradation of heme. nih.gov This competitive inhibition is a cornerstone of its biological effects. nih.govmdpi.com Studies have demonstrated that tin-protoporphyrin (SnPP), a closely related compound, is one of the most powerful inhibitors of HO activity. nih.govnih.gov

Modulation of Heme Metabolism Pathways

By inhibiting heme oxygenase, SN(IV) Mesoporphyrin IX dichloride directly influences heme metabolism. biosynth.com Heme is a crucial component of various hemoproteins, including hemoglobin, myoglobin (B1173299), and cytochromes, which are vital for oxygen transport, storage, and cellular respiration. nih.gov The breakdown of heme by HO is a critical process for iron homeostasis and the production of signaling molecules like carbon monoxide. mdpi.com Inhibition of this pathway by SN(IV) Mesoporphyrin IX dichloride can therefore have wide-ranging downstream effects on these physiological processes. biosynth.com For instance, in a preclinical model, the inhibition of HO-1 by tin protoporphyrin IX was shown to reduce erythrophagocytosis by macrophages. researchgate.net

Derepression of HO-1 Promoter Activity and Induction of HO-1 Expression

Paradoxically, while being a potent inhibitor of HO activity, SN(IV) Mesoporphyrin IX dichloride has also been observed to induce the expression of HO-1 mRNA and protein. nih.govechelon-inc.com This phenomenon is attributed to a mechanism involving the derepression of the HO-1 promoter. nih.gov The induction of HO-1 is a cellular stress response, and various agents can trigger its upregulation at the transcriptional level. nih.gov

Role of Transcription Factors (e.g., Bach1) in HO-1 Induction by Sn(IV) Mesoporphyrin IX Dichloride

The induction of HO-1 by SN(IV) Mesoporphyrin IX dichloride is intricately linked to the transcription factor Bach1. nih.govnih.gov Bach1 is a transcriptional repressor of the HO-1 gene. nih.gov Under normal conditions, Bach1, in a heterodimer with a small Maf protein, binds to Maf recognition elements (MAREs) in the HO-1 promoter, suppressing its transcription. nih.govresearchgate.netconsensus.app

SN(IV) Mesoporphyrin IX dichloride, similar to heme, can lead to the displacement of Bach1 from the HO-1 promoter. nih.gov This de-repression makes the promoter accessible to transcriptional activators like Nrf2, which then drive the expression of the HO-1 gene. nih.gov Furthermore, studies have shown that SN(IV) Mesoporphyrin IX dichloride not only binds to Bach1 to de-repress the promoter but also accelerates the degradation of the Bach1 protein, further contributing to the increased expression of HO-1. nih.gov

Table 1: Effects of SN(IV) Mesoporphyrin IX Dichloride on HO-1 Regulation

Mechanism Effect of SN(IV) Mesoporphyrin IX Dichloride Key Molecules Involved
Enzymatic ActivityCompetitive InhibitionHO-1, HO-2
Gene ExpressionInduction of HO-1 mRNA and proteinBach1, Nrf2
Promoter ActivityDerepressionHO-1 Promoter (MAREs)
Protein StabilityAccelerated degradation of Bach1Bach1

Interaction with Hemoproteins as Model Systems

To understand the broader interactions of SN(IV) Mesoporphyrin IX dichloride with heme-containing proteins, researchers have utilized model hemoproteins.

Binding to Equine Myoglobin as a General Hemoprotein Model

The interaction of tin protoporphyrin IX (SnPP), the core structure of SN(IV) Mesoporphyrin IX dichloride, with equine myoglobin has been studied as a general model for its binding to hemoproteins. nih.gov Nuclear magnetic resonance (NMR) spectroscopy studies have revealed that the SnPP complex with equine myoglobin maintains a porphyrin-binding pocket that is structurally very similar to that of the native carbonmonoxy myoglobin. nih.gov This suggests that the proximal histidine-metal coordination remains intact. nih.gov The stability of this complex is noteworthy, as it persists for weeks at room temperature. nih.gov This indicates a strong and stable interaction between the tin-porphyrin complex and the protein, providing a foundational understanding of how SN(IV) Mesoporphyrin IX dichloride might interact with other hemoproteins in a biological system.

Structural Analysis of Porphyrin-Binding Pockets in Complex with Sn(IV) Mesoporphyrin IX Dichloride

Sn(IV) Mesoporphyrin IX dichloride (SnMP) is a synthetic heme analogue that acts as a potent competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the degradation of heme. nih.govnih.gov The mechanism of action involves SnMP binding to the active site of the HO enzyme, preventing the enzyme from binding to its natural substrate, heme. nih.govnih.gov

As structural analogues of heme, metalloporphyrins like SnMP have a high binding affinity for both heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2). nih.gov They are not, however, able to bind molecular oxygen and therefore cannot be oxidatively degraded by the enzyme. nih.gov This leads to a sustained blockade of the enzyme's activity. The substitution of the central iron atom with tin and the reduction of the vinyl groups at positions C2 and C4 of the porphyrin ring to ethyl groups significantly enhances the inhibitory potency of SnMP compared to other metalloporphyrins like tin protoporphyrin (SnPP). nih.gov

Studies comparing various metalloporphyrins have shown that SnMP is the most potent inhibitor for both HO-1 and HO-2 isozymes in rat spleen and brain tissues. researchgate.net This potent, competitive inhibition blocks the conversion of heme into biliverdin, iron, and carbon monoxide. nih.gov Consequently, the unmetabolized heme is made available for excretion, primarily into the bile. nih.gov

Table 1: Comparative Inhibition of Heme Oxygenase (HO) Isozymes by Metalloporphyrins in Rat Tissues
MetalloporphyrinTarget Isozyme(s)Relative PotencyReference
Tin Mesoporphyrin (SnMP)HO-1 and HO-2Most potent inhibitor for both isozymes researchgate.net
Tin Protoporphyrin (SnPP)HO-1 and HO-2High, selective for HO-2 researchgate.net
Zinc Protoporphyrin (ZnPP)HO-1 and HO-2Least inhibitory toward HO-2 researchgate.net

Cellular and Molecular Responses in In Vitro and Preclinical Models

Modulation of Intracellular Signaling Pathways (e.g., Nitric Oxide Synthase)

The inhibition of heme oxygenase by SnMP has been shown to interact with the nitric oxide (NO) signaling pathway. In a preclinical model of hyperdynamic porcine endotoxemia, the administration of SnMP was associated with an increase in plasma nitrate (B79036) levels. This suggests that the inhibition of HO leads to an increase in NO production. This interaction points to a protective role for HO activation during endotoxemia, possibly by modulating the formation of NO.

Studies on Macrophage Glutamate (B1630785) Production and Neurotoxicity in Preclinical Models

In the context of neuroinflammation, macrophages and microglia can release neurotoxic substances, including glutamate. nih.gov Research has shown that in HIV-infected monocyte-derived macrophages (MDM), there is a significant reduction in the expression of the cytoprotective enzyme heme oxygenase-1 (HO-1). nih.gov This HO-1 deficiency is linked to a marked increase in the production of neurotoxic levels of glutamate. nih.gov Correcting this HO-1 deficiency has been shown to reduce this neurotoxic glutamate production. nih.gov

Studies have demonstrated that activated macrophages produce glutamate from extracellular glutamine via the enzyme glutaminase (B10826351) and release it through gap junctions. nih.gov While direct studies on the effect of Sn(IV) Mesoporphyrin IX dichloride on macrophage glutamate production are limited, the established link between HO-1 deficiency and increased glutamate release suggests a potential therapeutic avenue. Pharmacologic inhibition of HO-1 can have complex, context-dependent effects on inflammation and macrophage function. frontiersin.orgmdpi.com For instance, while HO-1 is generally considered anti-inflammatory, its inhibition can also be explored for therapeutic purposes in specific contexts like cancer, where it may interfere with tumor-supportive macrophages. mdpi.comjci.org

Effects on Liver Regeneration Post-Partial Hepatectomy in Animal Models

The role of heme oxygenase-1 in liver regeneration following partial hepatectomy (PH) is an area of active investigation. Studies in animal models have shown that the liver has a remarkable capacity to regenerate after surgical removal. mdpi.comnih.gov

A study using a related HO-1 inhibitor, tin protoporphyrin IX (SnPP), in a rat model of 2/3 partial hepatectomy provided insights into this process. nih.gov The administration of SnPP resulted in an enhanced entry of hepatocytes into the S phase of the cell cycle, as indicated by increased labeling and mitotic indexes. nih.gov This accelerated cell cycle entry was linked to an earlier activation of key signaling molecules involved in liver regeneration, including IL-6 and the transcription factors phospho-JNK and phospho-STAT3. nih.gov These findings suggest that HO-1 may act as a negative modulator of liver regeneration, and its inhibition can enhance the regenerative process. nih.gov

Table 2: Effect of Heme Oxygenase-1 Inhibition by Tin Protoporphyrin IX (SnPP) on Hepatocyte Proliferation after Partial Hepatectomy (PH) in Rats
ParameterTreatment GroupObservationReference
Labeling Index (L.I.)SnPP + PHIncreased entry of hepatocytes into S phase compared to control nih.gov
Mitotic Index (M.I.)SnPP + PHIncreased entry of hepatocytes into S phase compared to control nih.gov
IL-6 ActivationSnPP + PHEarlier activation compared to control nih.gov
phospho-JNK ActivationSnPP + PHEarlier activation compared to control nih.gov
phospho-STAT3 ActivationSnPP + PHEarlier activation compared to control nih.gov

Advanced Materials and Functional Applications

Role as Building Blocks in Functional Nanomaterials

SN(IV) porphyrins, including SN(IV) Mesoporphyrin IX dichloride, are considered ideal building blocks for the construction of functional nanomaterials. nih.govmdpi.com This is attributed to their distinct optical properties and their octahedral geometry. nih.gov The tin(IV) center of the porphyrin is oxophilic, meaning it readily forms stable, six-coordinate complexes with two trans-axial oxyanion ligands, such as carboxylates or alkoxides. nih.govmdpi.commdpi.com This feature allows for the creation of well-defined nanostructures.

The versatility of SN(IV) porphyrins enables their use in the fabrication of a variety of supramolecular nanostructures, including nanotubes, nanofibers, nanorods, and nanosheets. mdpi.com These materials are constructed through processes like ionic self-assembly and coordination with other molecules. mdpi.com For instance, robust porous organic polymers linked by SN(IV) porphyrin have been successfully fabricated, demonstrating the potential to create stable and functional materials with high porosity. nih.govrsc.org These porphyrin-based nanostructures are extensively studied for their potential in various applications, including photocatalysis for wastewater treatment. nih.gov

Application in Photocatalytic Degradation of Organic Pollutants

SN(IV) porphyrin-based materials have shown significant promise as photocatalysts for the degradation of organic pollutants in water under visible light irradiation. nih.govmdpi.com These materials can be immobilized on supports like titanium dioxide (TiO2) to create effective hybrid photocatalysts. mdpi.com The porphyrin acts as a sensitizer, absorbing visible light and initiating the process of generating reactive oxygen species that break down pollutants. nih.gov

Research has demonstrated the effectiveness of SN(IV) porphyrin-based photocatalysts in degrading a variety of organic dyes, which are common industrial pollutants. nih.govmdpi.commdpi.com For example, a hybrid composite of SN(IV)-porphyrin and a mesoporous structure has been shown to enhance the photocatalytic degradation efficiencies of organic pollutants by several folds compared to the parent SN(IV)-porphyrin. The photocatalytic activity of these materials has been tested on several model organic pollutants, as detailed in the table below.

Table 1: Photocatalytic Degradation of Various Organic Pollutants using SN(IV) Porphyrin-Based Materials

Pollutant Type Catalyst System Outcome
Methylene Blue Cationic Dye Sn(IV) porphyrin-linked porous organic polymer (SnPOP) Significant removal from contaminated water. nih.govrsc.org
Methyl Orange Anionic Dye Sn(IV) porphyrin-linked porous organic polymer (SnPOP) Significant removal from contaminated water. nih.govrsc.org
Malachite Green Cationic Dye Sn(IV) porphyrin-based ionic self-assembled nanostructures Effective photodegradation under visible light. mdpi.com
Phenol (B47542) Phenolic Compound Sn(IV)-porphyrin-based metal-organic framework Excellent yields and remarkable selectivity in photo-oxygenation. nih.gov
Sulfides Sulfur Compound Sn(IV)-porphyrin-based metal-organic framework Excellent yields and remarkable selectivity in photo-oxygenation. nih.gov
Rhodamine B Cationic Dye ZnFe2O4-Cu composites (general photocatalysis example) 98.1% degradation under optimal conditions. nih.gov

Development of Hybrid Nanomaterials for Environmental Remediation

The development of hybrid nanomaterials incorporating SN(IV) Mesoporphyrin IX dichloride is a key area of research for environmental remediation. nih.gov These hybrid materials combine the photocatalytic properties of the porphyrin with the high surface area and stability of other materials, such as mesoporous silica (B1680970) or metal oxides. mdpi.com

One notable example is the creation of a robust porous organic polymer cross-linked by SN(IV) porphyrin (SnPOP). rsc.org This material is fabricated by reacting a trans-dihydroxo Sn(IV) porphyrin with a fluorinated polyimide, followed by supercritical CO2 drying. rsc.org The resulting hybrid material exhibits high thermal stability (up to 600 °C) and is resistant to boiling water and strong acids and bases. rsc.org Beyond its use in degrading pollutants, SnPOP has shown an impressive capacity for CO2 uptake, with a preference for CO2 over N2, highlighting its potential for gas storage and separation applications. rsc.org Another approach involves anchoring SN(IV) porphyrins onto the surface of TiO2 nanoparticles, sometimes using a bridging molecule like adipic acid, to enhance the photocatalytic degradation of pollutants in water. mdpi.com

Utilization in Ion Exchange Applications

While direct, large-scale ion exchange applications of SN(IV) Mesoporphyrin IX dichloride are not extensively documented, the broader class of porphyrins and metalloporphyrins has been utilized in contexts related to ion interaction and sensing, suggesting potential avenues for this compound. Porphyrins can be functionalized to create materials for the detection of metal ions. nih.gov For instance, the porphyrin ring, with its central cavity, can bind various metal ions, leading to detectable changes in its optical properties. nih.govwikipedia.org

Furthermore, metalloporphyrins have been incorporated into membranes to create anion-selective electrodes. researchgate.net The selectivity of these electrodes can be tuned by adjusting the composition of the membrane, such as the ratio of the metalloporphyrin to a liquid ion exchanger. researchgate.net The ability to functionalize porphyrins and their inherent charge-carrying capabilities have also led to their analysis using ion exchange resins, for example, in the determination of porphyrins in urine. nih.gov Given that SN(IV) Mesoporphyrin IX dichloride is an ionic compound, it is plausible that it could be integrated into polymeric or solid supports to create materials for specialized ion exchange or sensing applications.

Design of Probes for Experimental Oxygen Sensing

The design of optical probes for oxygen sensing is a critical area of research, and metalloporphyrins are at the forefront of this technology due to their unique photoluminescent properties. researchgate.net

Theoretical Basis for Phosphorescence-Fluorescence Ratio Monitoring of Oxygen

Optical oxygen sensing with metalloporphyrins is based on the principle of luminescence quenching by molecular oxygen. researchgate.net When a porphyrin molecule absorbs light, it is excited to a short-lived singlet state, from which it can either fluoresce by emitting a photon or undergo intersystem crossing to a longer-lived triplet state. nih.gov From this triplet state, the molecule can return to the ground state by emitting a photon in a process called phosphorescence. nih.gov

Molecular oxygen, which is paramagnetic in its ground state, can interact with the excited triplet state of the porphyrin. researchgate.net This interaction, or quenching, provides a non-radiative pathway for the porphyrin to return to its ground state, thereby decreasing the intensity and lifetime of its phosphorescence. researchgate.net The degree of quenching is proportional to the concentration of oxygen.

A more robust method for oxygen sensing involves measuring the ratio of phosphorescence to fluorescence (P/F ratio). nih.gov The fluorescence emission is generally much less sensitive to oxygen than phosphorescence. Therefore, by using the fluorescence signal as an internal reference, the P/F ratio can provide a more accurate and reliable measurement of oxygen concentration, as it is less affected by fluctuations in excitation light intensity or probe concentration. nih.gov

In Vitro Experimental Methodologies for Oxygen Status Assessment

In vitro experimental setups for assessing oxygen status using metalloporphyrin-based probes typically involve embedding the porphyrin in an oxygen-permeable matrix, such as a polymer film or nanoparticles. researchgate.netrsc.org These sensors can then be placed in the environment to be monitored.

Methodologies for in vitro oxygen sensing include:

Intensity-Based Measurements: This involves measuring the decrease in phosphorescence intensity as the oxygen concentration increases. researchgate.net

Lifetime-Based Measurements: This method measures the shortening of the phosphorescence lifetime in the presence of oxygen and is often preferred as it is inherently more robust than intensity measurements. researchgate.net

Ratiometric Measurements: As described above, the ratio of the oxygen-sensitive phosphorescence to the oxygen-insensitive fluorescence is measured. nih.gov This can be achieved using dual-emissive materials where one component is the phosphorescent oxygen sensor and the other is a fluorescent reference dye. gov.scot

For in vitro cellular studies, metalloporphyrin probes can be delivered into cells. acs.org For example, platinum(II) and palladium(II) porphyrins are commonly used for this purpose. researchgate.netrsc.org The luminescence from the cells can then be measured using techniques like phosphorescence lifetime imaging microscopy (PLIM) to create high-resolution maps of intracellular oxygen concentration. Dendrimer-porphyrins have also been developed to improve cellular uptake and reduce interactions with biological molecules that could interfere with the sensor's optical properties. The development of such probes is crucial for studying cellular metabolism, hypoxia in tumors, and the efficacy of photodynamic therapy. gov.scotacs.org

Theoretical and Computational Approaches to Understanding Sn Iv Mesoporphyrin Ix Dichloride

Computational chemistry provides powerful tools to investigate the properties and behaviors of complex molecules like Sn(IV) Mesoporphyrin IX dichloride at an atomic level. These theoretical approaches complement experimental findings, offering detailed insights into structure, electronics, and reactivity that can be difficult to obtain through empirical methods alone.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Yield and Stereocontrol

The future of Sn(IV) Mesoporphyrin IX dichloride research is intrinsically linked to the development of more efficient and precise synthetic methodologies. Current synthetic approaches, while effective, often face challenges related to yield and the control of stereochemistry. Future research will likely focus on the following areas:

Green Chemistry Approaches: Exploration of environmentally benign solvents and reagents to minimize the environmental impact of the synthesis.

Microwave-Assisted Synthesis: Investigating the use of microwave irradiation to accelerate reaction times and potentially improve yields.

Flow Chemistry: Implementing continuous flow reactors for a more controlled, scalable, and reproducible synthesis process.

Stereoselective Synthesis: Developing methods to control the stereochemistry at the chiral centers of the porphyrin macrocycle, which could lead to enantiomerically pure compounds with potentially distinct biological activities.

These advancements are critical for producing larger quantities of the compound for extensive research and for fine-tuning its structure to enhance its desired properties.

Exploration of New Axial Ligands for Tunable Properties and Functions

Research in this area is expected to explore:

A Library of Axial Ligands: Synthesizing and characterizing a wide range of derivatives with different axial ligands, including but not limited to alkoxides, carboxylates, and thiolates. mdpi.com

Functional Ligands: Introducing axial ligands with specific functionalities, such as fluorescent tags for imaging applications or reactive groups for targeted delivery.

Photo-cleavable Ligands: Designing ligands that can be removed by light, allowing for spatiotemporal control over the compound's activity.

By systematically varying the axial ligands, researchers can modulate the electronic properties, solubility, and biological interactions of the porphyrin, thereby tailoring it for specific applications.

Investigation of Sn(IV) Mesoporphyrin IX Dichloride in Emerging Catalytic Systems

While primarily known as an enzyme inhibitor, the structural similarity of Sn(IV) Mesoporphyrin IX dichloride to other metalloporphyrins suggests its potential as a catalyst. Future investigations will likely explore its catalytic activity in various organic transformations.

Potential areas of catalytic application include:

Oxidation Reactions: Testing its ability to catalyze the oxidation of substrates such as alkenes and alkanes, a common application for metalloporphyrins.

Reduction Reactions: Investigating its potential to mediate the reduction of substrates like nitroarenes or carbon dioxide.

Photocatalysis: Porphyrins are excellent photosensitizers due to their strong absorption in the visible region. mdpi.com Future work could focus on harnessing the light-absorbing properties of Sn(IV) Mesoporphyrin IX dichloride to drive photocatalytic reactions, such as the degradation of pollutants or the generation of solar fuels. mdpi.com The development of hybrid materials, for instance by anchoring the tin porphyrin onto semiconductor nanoparticles like TiO2, could enhance photocatalytic efficiency. mdpi.com

The exploration of its catalytic potential could lead to the development of novel and efficient catalytic systems with applications in organic synthesis and environmental remediation.

Advanced Characterization Techniques for Supramolecular Assemblies

The inherent tendency of porphyrins to self-assemble into larger, ordered structures opens up possibilities for creating novel materials with unique photophysical and electronic properties. Future research will necessitate the use of advanced characterization techniques to understand and control the formation of these supramolecular assemblies. nih.gov

Key techniques that will be instrumental in this area include:

Characterization TechniqueInformation Gained
Spectroscopy Provides insights into the atomic and molecular-level structure and composition of the assemblies. nih.govmdpi.com
Diffraction Methods Used to determine the crystallinity and three-dimensional arrangement of molecules within the assembly. nih.govmdpi.com
Microscopy Allows for the direct visualization of the morphology and high-resolution structure of the supramolecular architectures. nih.govmdpi.com
Rheology Investigates the mechanical properties of materials formed from these assemblies, such as their stiffness and flow behavior. nih.govmdpi.com

Through the use of these sophisticated techniques, researchers can gain a deeper understanding of the principles governing the self-assembly of Sn(IV) Mesoporphyrin IX dichloride and its derivatives, paving the way for the rational design of new functional materials.

Deepening Mechanistic Understanding of Enzyme-Inhibitor Interactions beyond HO-1

The primary biological activity of Sn(IV) Mesoporphyrin IX dichloride that has been studied is its inhibition of heme oxygenase-1 (HO-1). frontierspecialtychemicals.comfrontierspecialtychemicals.com However, the full spectrum of its interactions with other enzymes remains largely unexplored. Future research should aim to broaden our understanding of its inhibitory profile.

This will involve:

Screening against a Panel of Enzymes: Testing the inhibitory activity of Sn(IV) Mesoporphyrin IX dichloride against a diverse range of enzymes, particularly those involved in heme metabolism and related pathways.

Detailed Mechanistic Studies: For any newly identified enzyme targets, conducting detailed kinetic and structural studies to elucidate the mechanism of inhibition. This could involve techniques like X-ray crystallography of the enzyme-inhibitor complex.

Investigating Off-Target Effects: A comprehensive understanding of its interactions with other proteins is crucial for a complete picture of its biological activity.

This line of inquiry could reveal novel therapeutic targets for Sn(IV) Mesoporphyrin IX dichloride and provide a more complete understanding of its pharmacological effects.

Design and Synthesis of Sn(IV) Mesoporphyrin IX Dichloride Analogs for Specific Research Probes

Building on the knowledge gained from the aforementioned research areas, a significant future direction will be the rational design and synthesis of analogs of Sn(IV) Mesoporphyrin IX dichloride tailored for specific applications as research probes.

This will entail:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the porphyrin macrocycle, the peripheral substituents, and the axial ligands to understand how these structural changes affect its biological activity and physical properties.

Fluorescent Probes: Incorporating fluorescent moieties into the structure to create probes for imaging the localization and dynamics of the compound within cells and tissues.

Photoaffinity Labels: Designing analogs with photoreactive groups that can be used to covalently label and identify its binding partners within a biological system.

Targeted Analogs: Attaching targeting ligands, such as antibodies or small molecules, to direct the porphyrin to specific cell types or tissues.

The development of these specialized analogs will provide powerful tools for dissecting complex biological processes and could ultimately lead to the development of more potent and selective therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.